molecular formula C11H5F6NO2 B1350599 4-Hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline CAS No. 125647-79-2

4-Hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline

Cat. No. B1350599
M. Wt: 297.15 g/mol
InChI Key: FOSLEIYRFCRULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is a specialty product used in proteomics research . It is a fascinating chemical compound with diverse applications in scientific research.


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is represented by the linear formula C11H5F6NO2 . The InChI code for this compound is 1S/C11H5F6NO2/c12-10(13,14)9-4-8(19)6-3-5(20-11(15,16)17)1-2-7(6)18-9/h1-4H,(H,18,19) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline include a molecular weight of 297.16 and a melting point range of 229-232 degrees Celsius .

Scientific Research Applications

Antimicrobial Properties

4-Hydroxy substituted quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds with this structure have shown significant activity against various microorganisms, including Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential as future antituberculosis agents (Garudachari et al., 2014).

Antibacterial Applications

Novel quinoline derivatives, synthesized using 4-Hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline, have been studied for their antibacterial properties. These compounds displayed promising antibacterial activity against Gram-positive and Gram-negative bacterial strains, highlighting their potential in antibacterial drug development (Venkat Lingaiah et al., 2012).

Polymer Film Applications

A study on the photochemical and photophysical properties of quinoline derivatives in polymer films, such as poly(methyl methacrylate), indicates their potential as prefluorescent probes for monitoring free radical processes in these materials. This application could be vital in understanding and improving the stability and durability of polymer-based products (Aspée et al., 2003).

Herbicidal Activity

The quinoline structure has been incorporated into triketone-quinoline hybrids, demonstrating potent inhibition of Arabidopsis thaliana HPPD, an important target for herbicide discovery. Some compounds in this class showed broad-spectrum and promising herbicidal activity, suggesting their potential use in agriculture (Wang et al., 2015).

Photophysical Properties Study

Quinoline derivatives have been synthesized and studied for their photophysical behaviors in different solvent polarities. These studies are essential for understanding the optical properties of such compounds, which can be utilized in designing materials for optoelectronic applications (Padalkar & Sekar, 2014).

Corrosion Inhibition

Quinoline derivatives, including those based on 4-Hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline, have been investigated as corrosion inhibitors for metals like mild steel in acidic environments. Their efficacy in protecting metals from corrosion could have significant implications in industrial applications (Singh et al., 2016).

Optical and Morphological Studies

Studies on the optical and morphological properties of tri-fluoromethyl substituted quinoxaline derivatives, related to quinoline compounds, have revealed insights into their solvatochromic behavior and Aggregation Induced Emission (AIE). These findings are crucial for developing new materials with specific optical properties (Rajalakshmi & Palanisami, 2020).

properties

IUPAC Name

6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6NO2/c12-10(13,14)9-4-8(19)6-3-5(20-11(15,16)17)1-2-7(6)18-9/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSLEIYRFCRULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379384
Record name 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730863
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

CAS RN

125647-79-2
Record name 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 125647-79-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Pitta - 2017 - repository.uantwerpen.be
Chapter 7 Page 1 Faculteit Farmaceutische, Biomedische en Diergeneeskundige Wetenschappen Departement Farmaceutische Wetenschappen Medicinale Chemie Structural …
Number of citations: 0 repository.uantwerpen.be

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